molecular formula C51H64ClF4N9O8S B12391021 KRAS G12C inhibitor 58

KRAS G12C inhibitor 58

Cat. No.: B12391021
M. Wt: 1074.6 g/mol
InChI Key: KDHLCKSULTVNFP-SGVGZKEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KRAS G12C inhibitor 58 is a compound designed to target the KRAS G12C mutation, a common oncogenic driver mutation found in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. This mutation involves a substitution of glycine with cysteine at the 12th position of the KRAS protein, leading to uncontrolled cell proliferation and tumor growth. KRAS G12C inhibitors, such as this compound, have shown promise in selectively targeting and inhibiting the mutant KRAS protein, thereby providing a potential therapeutic option for patients with KRAS G12C-mutated cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRAS G12C inhibitor 58 involves a series of chemical reactions to construct the desired molecular structure. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of transition-metal-free reactions, chromatography-free purification methods, and efficient reaction conditions to improve overall yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

KRAS G12C inhibitor 58 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include:

Major Products Formed

The major products formed from these reactions include the intermediate compounds that are further modified to yield the final this compound. These intermediates typically contain the core tetrahydropyridopyrimidine structure with various functional groups attached .

Scientific Research Applications

Mechanism of Action

KRAS G12C inhibitor 58 exerts its effects by covalently binding to the cysteine residue at the 12th position of the KRAS protein. This binding locks the KRAS protein in its inactive GDP-bound conformation, preventing the exchange with GTP and thus inhibiting the activation of downstream signaling pathways. The inhibition of KRAS signaling leads to reduced cell proliferation and tumor growth .

Properties

Molecular Formula

C51H64ClF4N9O8S

Molecular Weight

1074.6 g/mol

IUPAC Name

(3R)-1-[(2S)-2-chloro-2-fluoroacetyl]-N-[(2S)-1-[[(7R,13S)-20-[2-[(1S)-1-methoxyethyl]-5-morpholin-4-ylpyridin-3-yl]-17,17-dimethyl-8,14-dioxo-21-(2,2,2-trifluoroethyl)-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylpyrrolidine-3-carboxamide

InChI

InChI=1S/C51H64ClF4N9O8S/c1-28(2)42(61(6)46(67)31-12-14-63(24-31)48(69)44(52)53)45(66)59-37-21-40-58-38(25-74-40)30-10-11-39-33(19-30)35(22-50(4,5)27-73-49(70)36-9-8-13-65(60-36)47(37)68)43(64(39)26-51(54,55)56)34-20-32(62-15-17-72-18-16-62)23-57-41(34)29(3)71-7/h10-11,19-20,23,25,28-29,31,36-37,42,44,60H,8-9,12-18,21-22,24,26-27H2,1-7H3,(H,59,66)/t29-,31+,36-,37+,42-,44+/m0/s1

InChI Key

KDHLCKSULTVNFP-SGVGZKEWSA-N

Isomeric SMILES

C[C@@H](C1=C(C=C(C=N1)N2CCOCC2)C3=C4CC(COC(=O)[C@@H]5CCCN(N5)C(=O)[C@@H](CC6=NC(=CS6)C7=CC4=C(N3CC(F)(F)F)C=C7)NC(=O)[C@H](C(C)C)N(C)C(=O)[C@@H]8CCN(C8)C(=O)[C@@H](F)Cl)(C)C)OC

Canonical SMILES

CC(C)C(C(=O)NC1CC2=NC(=CS2)C3=CC4=C(C=C3)N(C(=C4CC(COC(=O)C5CCCN(C1=O)N5)(C)C)C6=C(N=CC(=C6)N7CCOCC7)C(C)OC)CC(F)(F)F)N(C)C(=O)C8CCN(C8)C(=O)C(F)Cl

Origin of Product

United States

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